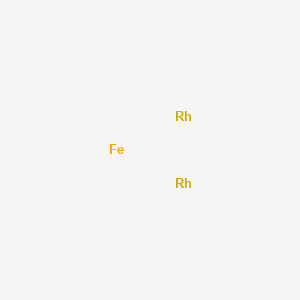
Iron;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-rhodium is an intermetallic compound composed of iron and rhodium. This compound is known for its unique magnetic properties, particularly its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state near room temperature . This property makes iron-rhodium a subject of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Iron-rhodium can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing iron and rhodium powders in stoichiometric ratios and heating them at high temperatures to form the intermetallic compound.
Arc Melting: In this method, iron and rhodium are melted together using an electric arc furnace. The molten mixture is then rapidly cooled to form the desired compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of iron and rhodium from their respective gaseous precursors onto a substrate, where they react to form the compound.
Industrial Production Methods
Industrial production of iron-rhodium typically involves high-temperature processes such as arc melting or induction melting, followed by annealing to achieve the desired phase and properties .
化学反応の分析
Types of Reactions
Iron-rhodium undergoes various chemical reactions, including:
Oxidation: Iron-rhodium can be oxidized to form oxides of iron and rhodium.
Reduction: The compound can be reduced back to its metallic state using reducing agents such as hydrogen.
Substitution: Iron-rhodium can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas at high temperatures.
Substitution: Requires the presence of a suitable metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products
Oxidation: Produces iron oxide and rhodium oxide.
Reduction: Yields metallic iron and rhodium.
Substitution: Results in the formation of new intermetallic compounds depending on the substituting metal.
科学的研究の応用
Iron-rhodium has a wide range of applications in scientific research, including:
Magnetic Storage Devices: Due to its unique magnetic properties, iron-rhodium is used in the development of advanced magnetic storage devices.
Biomedical Applications: Research is being conducted on the use of iron-rhodium nanoparticles in targeted drug delivery and magnetic resonance imaging (MRI).
Material Science: Iron-rhodium is studied for its potential use in developing new materials with tunable magnetic properties.
作用機序
The unique magnetic properties of iron-rhodium are due to its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state. This transition is influenced by factors such as temperature, pressure, and ion irradiation . The mechanism involves changes in the electronic structure and magnetic interactions between iron and rhodium atoms.
類似化合物との比較
Iron-rhodium can be compared with other intermetallic compounds such as:
Iron-Palladium (FePd): Similar to iron-rhodium, iron-palladium exhibits magnetic properties but has a different phase transition behavior.
Iron-Platinum (FePt): Known for its high magnetic anisotropy, iron-platinum is used in high-density magnetic storage devices.
Iron-Cobalt (FeCo): This compound is known for its high magnetic saturation and is used in various magnetic applications.
Iron-rhodium stands out due to its unique phase transition from antiferromagnetic to ferromagnetic states, which is not commonly observed in other similar compounds .
特性
CAS番号 |
139207-55-9 |
|---|---|
分子式 |
FeRh2 |
分子量 |
261.66 g/mol |
IUPAC名 |
iron;rhodium |
InChI |
InChI=1S/Fe.2Rh |
InChIキー |
VSIMXCNNJWZJIJ-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
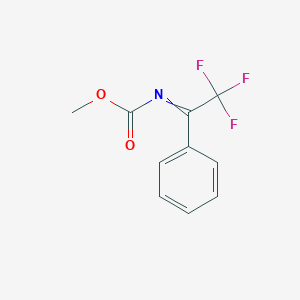
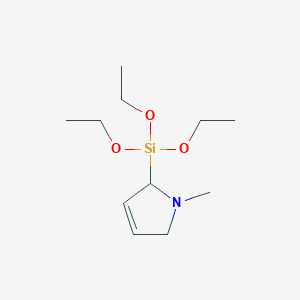
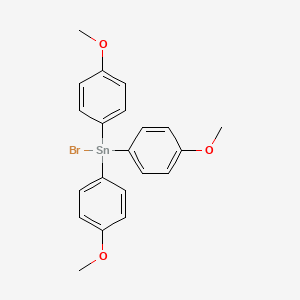
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
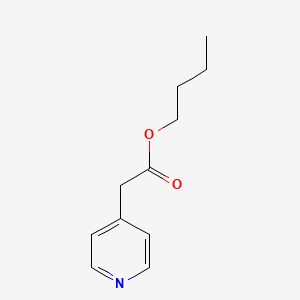
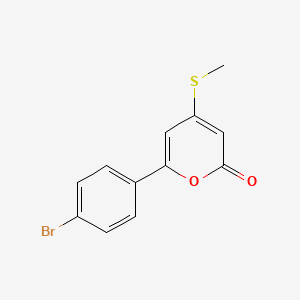
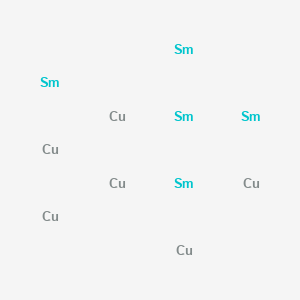
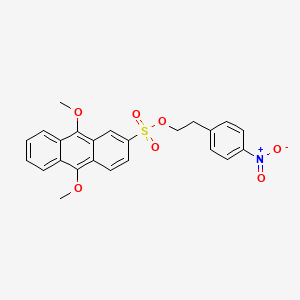
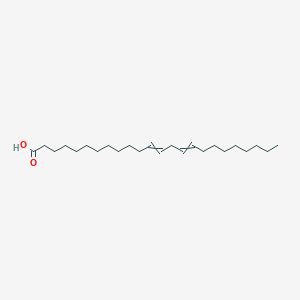
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
